2-(4-Chlorophenyl)-5-[4-(heptyloxy)phenyl]-7-methoxy-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
CAS No.:
Cat. No.: VC16311023
Molecular Formula: C30H33ClN2O3
Molecular Weight: 505.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H33ClN2O3 |
|---|---|
| Molecular Weight | 505.0 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)-5-(4-heptoxyphenyl)-7-methoxy-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
| Standard InChI | InChI=1S/C30H33ClN2O3/c1-3-4-5-6-7-19-35-24-17-13-22(14-18-24)30-33-27(25-9-8-10-28(34-2)29(25)36-30)20-26(32-33)21-11-15-23(31)16-12-21/h8-18,27,30H,3-7,19-20H2,1-2H3 |
| Standard InChI Key | CIFNFQOJHWIFEG-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)Cl)C5=C(O2)C(=CC=C5)OC |
Introduction
2-(4-Chlorophenyl)-5-[4-(heptyloxy)phenyl]-7-methoxy-1,10b-dihydropyrazolo[1,5-c]13benzoxazine is a complex organic compound that belongs to the class of heterocyclic compounds, specifically pyrazolo derivatives. It features a unique molecular structure combining elements of pyrazole and benzoxazine rings, which contribute to its potential applications in medicinal chemistry. The compound's structure includes a benzoxazine ring, known for its pharmacological properties, and a heptyloxy substitution on the phenyl group, enhancing its solubility and bioactivity.
Synthesis of 2-(4-Chlorophenyl)-5-[4-(heptyloxy)phenyl]-7-methoxy-1,10b-dihydropyrazolo[1,5-c]13benzoxazine
The synthesis of this compound typically involves multi-step organic reactions. Common methods include the use of starting materials such as substituted phenyl groups and heterocycles. Specific reagents like bases (e.g., potassium carbonate) and solvents (e.g., dimethylformamide) are used under controlled temperatures to ensure high yields and purity of the final product. Analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.
Synthesis Steps:
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Preparation of Starting Materials: This involves synthesizing or acquiring the necessary substituted phenyl groups and heterocyclic compounds.
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Coupling Reactions: The phenyl groups are coupled with the heterocyclic core under appropriate conditions.
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Ring Closure: The formation of the benzoxazine ring is achieved through specific chemical reactions.
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Purification: The final product is purified using techniques such as chromatography.
Potential Applications
The compound has potential applications in various scientific fields due to its structural similarity to known pharmacophores. Preliminary studies suggest potential activity at GABA receptors, similar to other benzodiazepine derivatives. Further pharmacological investigations are necessary to fully understand its mechanism of action.
Potential Mechanisms:
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Neurotransmitter Receptor Interactions: The compound may interact with neurotransmitter receptors, influencing neural activity.
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Enzyme Inhibition: It could act as an inhibitor for certain enzymes, affecting metabolic pathways.
Comparison with Related Compounds:
| Compound | Molecular Weight | Potential Applications |
|---|---|---|
| 2-(4-Chlorophenyl)-5-[4-(heptyloxy)phenyl]-7-methoxy-1,10b-dihydropyrazolo[1,5-c]13benzoxazine | Approximately 420.9 g/mol | Neurological, potential anticancer |
| 5-[4-(Heptyloxy)phenyl]-7-methoxy-2-phenyl-1,10b-dihydropyrazolo[1,5-c]13benzoxazine | Not specified | Medicinal chemistry, pharmacological properties |
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